![molecular formula C20H18O4 B13811776 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one CAS No. 61494-75-5](/img/structure/B13811776.png)
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a naphthofuran core, which is fused with a dimethoxyphenyl group. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the naphthofuran core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Solvent selection and purification methods are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways that are crucial for cell proliferation and survival. The compound’s ability to modulate these pathways can lead to its observed biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Magnolin: Another compound with a similar naphthofuran core, known for its anti-inflammatory properties.
Pinoresinol: A lignan with a related structure, studied for its antioxidant and anticancer activities.
Uniqueness
9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one is unique due to its specific substitution pattern and the presence of the dimethoxyphenyl group. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
61494-75-5 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4,9-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C20H18O4/c1-22-16-8-7-13(10-17(16)23-2)18-15-6-4-3-5-12(15)9-14-11-24-20(21)19(14)18/h3-8,10,18H,9,11H2,1-2H3 |
InChI Key |
LBDRAHNRYIHOGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CC=C3CC4=C2C(=O)OC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


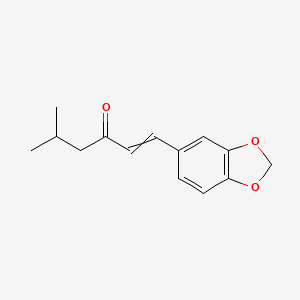
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
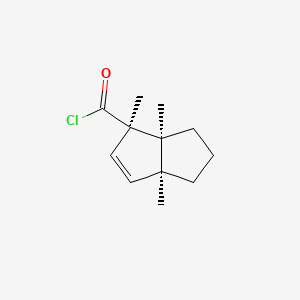
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
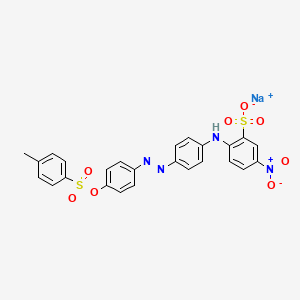
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
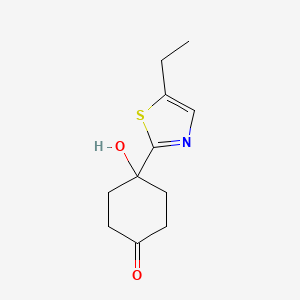
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
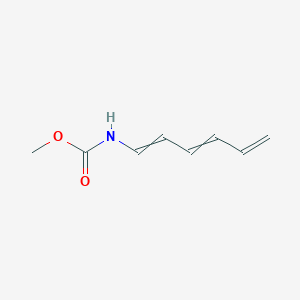
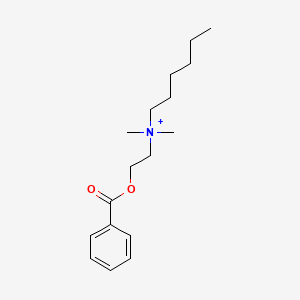
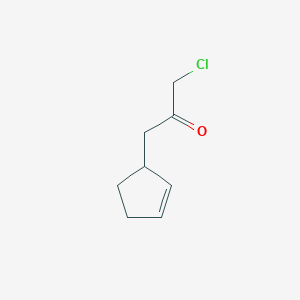
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
